molecular formula C16H14N4O3S B15084584 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497920-24-8

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15084584
CAS No.: 497920-24-8
M. Wt: 342.4 g/mol
InChI Key: ZUTGSOUJBYPQEZ-RQZCQDPDSA-N
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Description

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,4-dihydroxybenzaldehyde with thiosemicarbazide to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an appropriate catalyst to form the triazole ring.

The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Chemical Reactions Analysis

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or methoxy groups can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

    Biological Studies: Researchers use this compound to study its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Compared to other triazole derivatives, 4-((2,4-Dihydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of functional groups. Similar compounds include:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

Properties

CAS No.

497920-24-8

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4O3S/c1-23-14-5-3-2-4-12(14)15-18-19-16(24)20(15)17-9-10-6-7-11(21)8-13(10)22/h2-9,21-22H,1H3,(H,19,24)/b17-9+

InChI Key

ZUTGSOUJBYPQEZ-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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